![molecular formula C10H13F2NOS B13198976 1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-amine](/img/structure/B13198976.png)
1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-amine is an organic compound with potential applications in various fields of scientific research and industry. This compound is characterized by the presence of a difluoromethylsulfanyl group and a methoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-bromo-3-methoxybenzaldehyde with difluoromethylthiolate to form 1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-one.
Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield 1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethanol.
Amination: The final step involves the conversion of the alcohol to the amine using reagents like ammonia or an amine source under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-amine involves its interaction with specific molecular targets and pathways. The difluoromethylsulfanyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The methoxy group may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
1-{4-[(Trifluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-amine: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.
1-{4-[(Methylthio)-3-methoxyphenyl}ethan-1-amine: Contains a methylthio group instead of a difluoromethylsulfanyl group.
Uniqueness
1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-amine is unique due to the presence of the difluoromethylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H13F2NOS |
|---|---|
Peso molecular |
233.28 g/mol |
Nombre IUPAC |
1-[4-(difluoromethylsulfanyl)-3-methoxyphenyl]ethanamine |
InChI |
InChI=1S/C10H13F2NOS/c1-6(13)7-3-4-9(15-10(11)12)8(5-7)14-2/h3-6,10H,13H2,1-2H3 |
Clave InChI |
LHHPJSDCGMEJAB-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=C(C=C1)SC(F)F)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



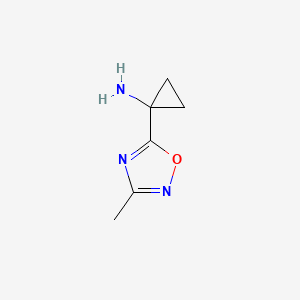
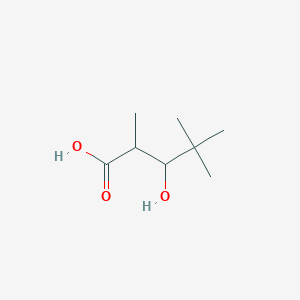
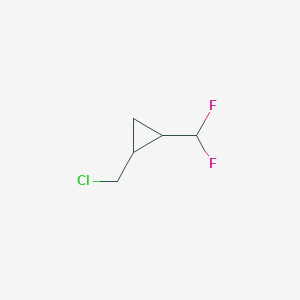

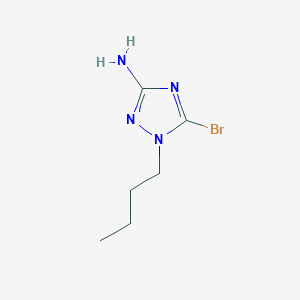
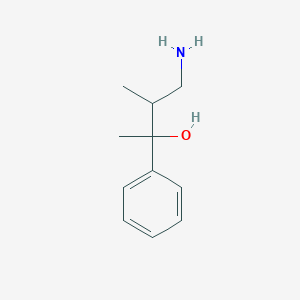

![6-Phenyl-7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]](/img/structure/B13198944.png)
![7-(Propane-2-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13198948.png)
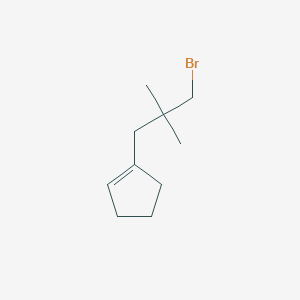
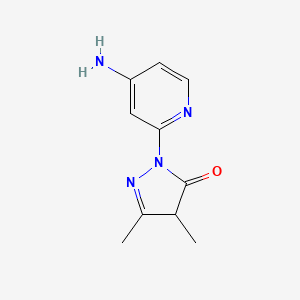
![3-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13198969.png)
![Methyl [(3-ethoxy-5-methylphenyl)carbamoyl]formate](/img/structure/B13198980.png)
